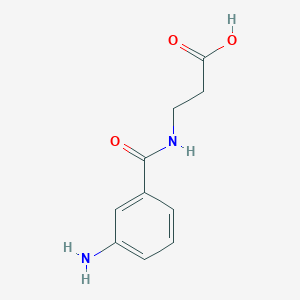

3-(3-氨基苯甲酰基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Aminobenzamido)propanoic acid, also known as N-[(3-Aminophenyl)carbonyl]-β-alanine or 3-(3-Amino-benzoylamino)-propionic Acid, is a compound with the molecular formula C10H12N2O3 . It is categorized under amines, aromatics, pharmaceutical standards, intermediates, and fine chemicals . It is an impurity of Balsalazide, which is an analogue of Sulfasalazine, a prodrug of 5-aminosalicylic acid where the carrier molecule is 4-aminobenzoyl-β-alanine .

Molecular Structure Analysis

The molecular structure of 3-(3-Aminobenzamido)propanoic acid is represented by the formula C10H12N2O3 . The molecular weight of the compound is 208.22 .科学研究应用

DNA修复和细胞过程

3-氨基苯甲酰胺是3-(3-氨基苯甲酰胺)丙酸的衍生物,其在DNA修复机制中的作用已得到广泛研究。它作为聚(ADP-核糖)聚合酶的抑制剂发挥作用,在了解聚合物在DNA修复过程中的调节作用方面发挥着重要作用。研究揭示了它对暴露于损伤的细胞中DNA断裂频率的矛盾影响,突出了它对细胞修复活性的复杂影响以及在较高浓度下的潜在非特异性影响(Cleaver, Milam, & Morgan, 1985; Milam & Cleaver, 1984).

细胞保护和细胞骨架影响

研究还深入探讨了3-氨基苯甲酰胺对UV-B诱导的细胞凋亡的保护作用,强调了它对细胞骨架和细胞粘附特性的影响。这表明它在研究细胞凋亡预防机制和细胞骨架元素在细胞对外部应激反应中的潜在作用方面很有用(Malorni et al., 1995; Malorni et al., 1994).

代谢过程的调节

进一步的研究突出了3-氨基苯甲酰胺对代谢过程的广泛影响,超出了其对聚(ADP-核糖)合成的抑制作用。它的作用扩展到细胞活力、葡萄糖代谢和DNA合成,证明了该化合物的广泛生物活性以及由于额外的代谢作用而隔离特定作用机制的挑战(Milam, Thomas, & Cleaver, 1986).

对细胞周期和DNA前体代谢的影响

该化合物影响细胞周期和DNA前体代谢的能力已被记录下来,显示出对细胞生长和各种脱氧核苷酸掺入DNA的显着影响。这些发现强调了其生物相互作用的复杂性,以及在研究应用中仔细考虑浓度和特定细胞背景的必要性(Morgan & Cleaver, 1983).

增强辐射响应

3-氨基苯甲酰胺已被用于研究细胞中辐射反应的增强,提供了对电离辐射引起DNA损伤和修复机制的见解。这对于理解细胞如何从损伤中恢复以及调节这些反应的潜在治疗应用具有重要意义(Ben-hur, Chen, & Elkind, 1985).

作用机制

Target of Action

It’s worth noting that propionic acid, a related compound, is known to have antimicrobial properties and is used as a food preservative

Mode of Action

Propionic acid, a structurally similar compound, is known to exert its effects through metabolic pathways that result in antimicrobial mechanisms of action

Biochemical Pathways

A study on a related compound, 3-((4-hydroxyphenyl)amino)propanoic acid, suggests that it may have anticancer properties and affect shared biochemical pathways across eukaryotic organisms

Result of Action

Related compounds such as propionic acid are known to have antimicrobial effects

属性

IUPAC Name |

3-[(3-aminobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8-3-1-2-7(6-8)10(15)12-5-4-9(13)14/h1-3,6H,4-5,11H2,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZAGAZKYMGRFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2836391.png)

![N-(4-fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2836397.png)

![2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836399.png)

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2836401.png)

![(E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2836402.png)

![(E)-2-cyano-N-(2-fluorophenyl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2836406.png)

![N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2836407.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine](/img/structure/B2836412.png)